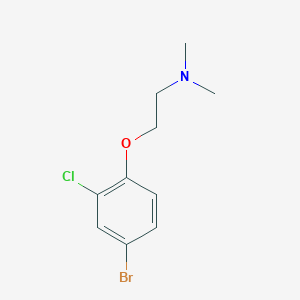

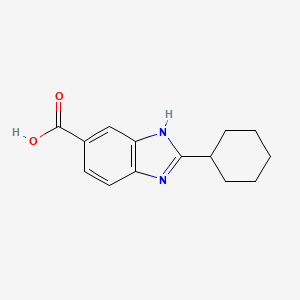

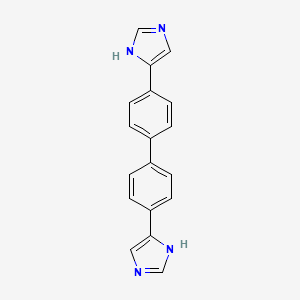

![molecular formula C7H11N3OS B3070251 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol CAS No. 1001648-75-4](/img/structure/B3070251.png)

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol

説明

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is a compound that has been used in various applications. It can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications . It has also been used as a corrosion inhibitor for mild steel in an acidic medium .

Synthesis Analysis

The synthesis of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol involves a series of chemical reactions. The chemical structures of the synthesized compounds were confirmed by 1 H NMR, LCMS, and IR analysis .Molecular Structure Analysis

The molecular structure of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol has been analyzed using various theoretical techniques . The compound has a molecular weight of 169.25 .Chemical Reactions Analysis

The compound has been found to mediate a significant cytotoxic response to cancer cell lines tested . Compounds having electron-withdrawing groups at different positions of the phenyl ring of the thiourea moiety displayed significant cytotoxic effect .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius and should be stored at a temperature between 2-8°C . It has a melting point of 230.1-231.1 °C .科学的研究の応用

Antileukemic Agents

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol: and its derivatives have shown promise as potent antileukemic agents. Researchers synthesized a series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives and evaluated their efficacy against human leukemia cells (K562 and Reh). These compounds displayed significant cytotoxic effects, with some having an IC50 value less than 60 μM. Notably, electron-withdrawing groups at specific positions on the phenyl ring of the thiourea moiety enhanced their cytotoxicity .

Nonlinear Optical (NLO) Applications

The sulfate monohydrate salt of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole serves as a material for nonlinear optical applications. Its unique properties make it valuable for NLO devices and technologies .

Corrosion Inhibition

In acidic environments, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole acts as a corrosion inhibitor for mild steel. Its ability to protect metal surfaces from corrosion makes it relevant in materials science and engineering .

Intermediate in Drug Synthesis

This compound serves as an intermediate in the synthesis of pramipexole , a dopamine D2 subfamily receptor agonist. Pramipexole is used in the treatment of Parkinson’s disease and restless legs syndrome .

Antitumor Properties

While its antileukemic effects are well-established, further exploration of its antitumor properties is warranted. The compound’s ability to induce apoptosis and interact with DNA molecules makes it intriguing for cancer research .

Biological Activity

Beyond its specific applications, 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol belongs to a class of multitarget agents with a broad spectrum of biological activity. Researchers continue to investigate its potential in various contexts .

作用機序

Target of Action

The primary target of 2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol is Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound interacts with its targets, CK2 and GSK3β, inhibiting their activity and preventing the deactivation of PTEN . This results in the prevention of tumor progression .

Biochemical Pathways

The compound affects the PTEN/PI3K/AKT pathway . By inhibiting CK2 and GSK3β, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This leads to the inhibition of the PI3K/AKT pathway, which is often overactive in cancer cells .

Result of Action

The compound has been found to have a significant cytotoxic response to cancer cell lines tested . Specifically, it has been found to induce apoptosis, a form of programmed cell death .

Safety and Hazards

特性

IUPAC Name |

2,6-diamino-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3,5,11H,1-2,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZALVQILJSBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C1N)O)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245226 | |

| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol | |

CAS RN |

1001648-75-4 | |

| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001648-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diamino-4,5,6,7-tetrahydro-7-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

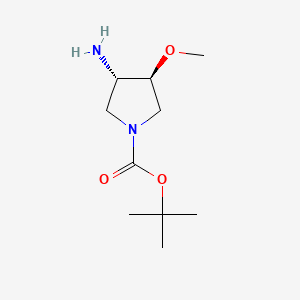

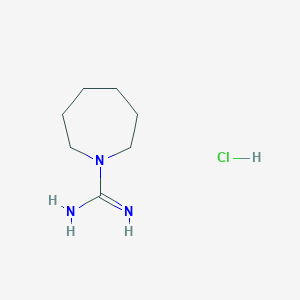

![2-Methylimidazo[1,2-a]pyridin-7-ol](/img/structure/B3070175.png)

![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)